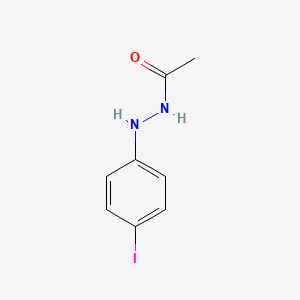

N'-(4-Iodophenyl)acetohydrazide

Description

N'-(4-Iodophenyl)acetohydrazide is a hydrazide derivative characterized by an acetohydrazide backbone substituted with a 4-iodophenyl group. This compound is typically synthesized via condensation reactions between acetohydrazide precursors and aromatic aldehydes or ketones bearing the iodophenyl moiety. For example, (E)-N′-((3-(4-Iodophenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (Compound 32) was synthesized by refluxing 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide with a pyrazole-aldehyde derivative in ethanol, yielding 73% product . Key spectral data include a melting point of 265°C, distinct ¹H-NMR signals (e.g., 8.97 ppm for the imine proton), and a molecular ion peak at m/z 617.20 . The iodine atom enhances molecular polarizability and may influence biological activity through halogen bonding.

Properties

Molecular Formula |

C8H9IN2O |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

N'-(4-iodophenyl)acetohydrazide |

InChI |

InChI=1S/C8H9IN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |

InChI Key |

IWJOYQYLGUEVOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory and Antioxidant Derivatives

- DMFM (Sulindac Derivative): N’-(4-dimethylaminobenzylidene)-2-1-(4-(methylsulfinyl)benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (DMFM) exhibits potent anti-inflammatory and antioxidant activity due to its fluorinated indenyl and sulfinyl groups, which enhance electron-withdrawing effects and metabolic stability .

- STK287794 : This compound, featuring a biphenyl group and hydroxy-dimethoxyphenyl substituents, demonstrates fibroblast conversion activity, likely due to improved cell permeability from the methoxy groups .

Anticancer Agents

- Triazole-Thiol Derivatives: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed cytotoxicity against melanoma (IGR39) with IC₅₀ values <10 μM.

Enzyme Inhibitors

- α-Glucosidase Inhibitors : Ethyl-thio benzimidazolyl acetohydrazides (e.g., Compound 228) exhibit IC₅₀ values of 6.10 μM, far lower than acarbose (378.2 μM). The benzimidazole ring likely interacts with the enzyme’s active site via π-π stacking .

- Urease Inhibitors: N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (IC₅₀ = 18.2 μM) outperformed the nitro analog (IC₅₀ = 24.7 μM), suggesting bromine’s electronegativity enhances target binding .

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Halogen Substitution : Iodine (Compound 32) and bromine (Compound 4l in ) improve bioactivity via halogen bonding. Bromo-substituted triazolylthio derivatives showed superior antidepressant activity (e.g., 4l, 67% inhibition) .

- Electron-Withdrawing Groups : Nitro and sulfinyl groups (DMFM, ) enhance antioxidant activity by stabilizing radical intermediates.

- Bulkier Substituents: Morpholinoethoxy and tert-butyl groups () improved TNF-α inhibition (57.3% reduction) by increasing hydrophobic interactions with p38 MAPK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.